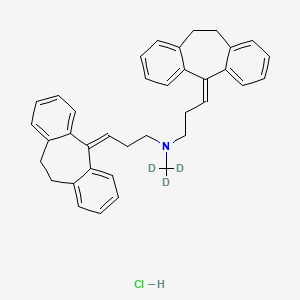
Nortriptyline impurity 3-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nortriptyline impurity 3-d3 (hydrochloride) is a deuterium-labeled version of Nortriptyline impurity 3 hydrochloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nortriptyline impurity 3-d3 (hydrochloride) involves the incorporation of deuterium into the Nortriptyline impurity 3 hydrochloride molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Nortriptyline impurity 3-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .
化学反応の分析
Types of Reactions: Nortriptyline impurity 3-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can regenerate the non-deuterated form of the compound .
科学的研究の応用
Nortriptyline impurity 3-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to track drug distribution and metabolism.
Industry: Employed in the development and validation of analytical methods for drug testing and quality control
作用機序
The mechanism of action of Nortriptyline impurity 3-d3 (hydrochloride) is similar to that of Nortriptyline. It primarily acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine at neuronal cell membranes. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and exerting antidepressant effects . The incorporation of deuterium may alter the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity .
類似化合物との比較
Nortriptyline impurity 3 hydrochloride: The non-deuterated version of the compound.
Amitriptyline impurity 3 hydrochloride: A related tricyclic antidepressant impurity.
Desipramine impurity 3 hydrochloride: Another tricyclic antidepressant impurity.
Uniqueness: Nortriptyline impurity 3-d3 (hydrochloride) is unique due to the incorporation of deuterium, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and quantification in pharmacokinetic studies, as well as potential alterations in the compound’s metabolic stability and pharmacological effects .
特性
分子式 |
C37H38ClN |
|---|---|
分子量 |
535.2 g/mol |
IUPAC名 |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C37H37N.ClH/c1-38(26-10-20-36-32-16-6-2-12-28(32)22-23-29-13-3-7-17-33(29)36)27-11-21-37-34-18-8-4-14-30(34)24-25-31-15-5-9-19-35(31)37;/h2-9,12-21H,10-11,22-27H2,1H3;1H/i1D3; |
InChIキー |
NDCVTZKKKWGAJA-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)CCC=C4C5=CC=CC=C5CCC6=CC=CC=C64.Cl |
正規SMILES |
CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)CCC=C4C5=CC=CC=C5CCC6=CC=CC=C64.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



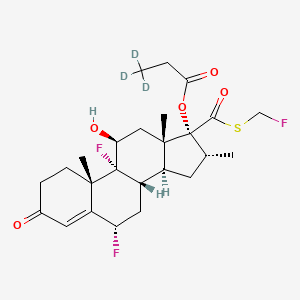
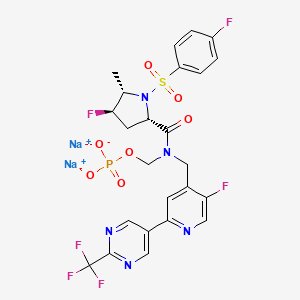
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)
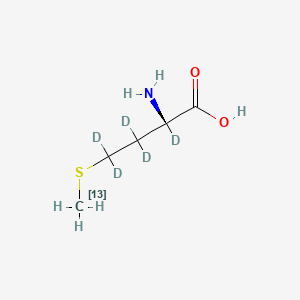

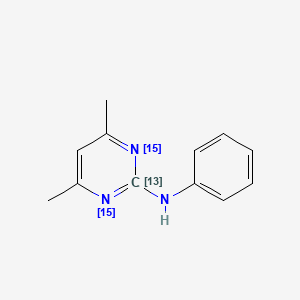

![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
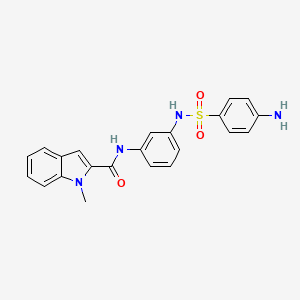
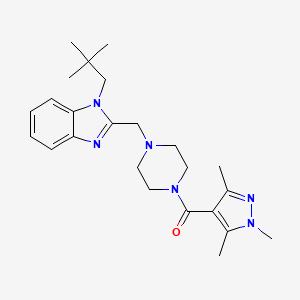
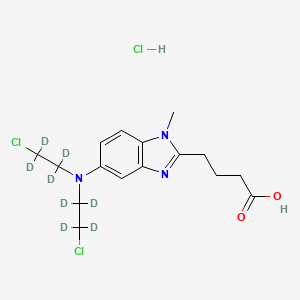
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
